

# Statistical Analysis Plan for a Clinical Study of Denoral Toothpaste

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## Compound of Interest

Compound Name: Denoral

Cat. No.: B12767802

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This document outlines the statistical analysis plan for a clinical study designed to evaluate the efficacy of **Denoral** toothpaste. The plan details the study design, endpoints, statistical methods, and data presentation strategies.

## Introduction and Study Objectives

**Denoral** is a toothpaste formulated with active ingredients including Triclosan, Sodium Fluoride, and Potassium Nitrate.[1][2][3] It is designed to offer antimicrobial effects, protection against cavities, and relief from tooth sensitivity.[1][2][4] This clinical study aims to provide robust statistical evidence of **Denoral**'s efficacy in key areas of oral hygiene.

The primary objectives of this study are:

- To evaluate the efficacy of **Denoral** in reducing gingivitis.
- To assess the effectiveness of **Denoral** in reducing dental plaque.
- To determine the efficacy of **Denoral** in alleviating dentin hypersensitivity.

The secondary objective is to evaluate the safety and tolerability of **Denoral** over the course of the study.

## Study Design and Population

This study will be a randomized, double-blind, parallel-group, active-controlled clinical trial. A total of 200 participants meeting the inclusion criteria will be randomized in a 1:1 ratio to one of two treatment groups:

- Test Group: **Denoral** Toothpaste
- Control Group: A standard fluoride toothpaste without anti-sensitivity or additional antimicrobial agents.

Participants will be instructed to brush their teeth twice daily for at least two minutes with their assigned toothpaste for a total of 8 weeks.

Inclusion criteria will include adults aged 18-65 with a minimum of 20 natural teeth, evidence of mild to moderate gingivitis, and self-reported tooth sensitivity. Exclusion criteria will include severe periodontal disease, ongoing orthodontic treatment, and known allergies to any of the toothpaste ingredients.

## Experimental Protocols

### Gingivitis Assessment

Gingivitis will be assessed using the Modified Gingival Index (MGI) at baseline, Week 4, and Week 8. The MGI is a four-point scale used to assess the severity of gingival inflammation. Examinations will be performed by a calibrated dental examiner who is blinded to the treatment allocation.

### Plaque Assessment

Dental plaque will be evaluated using the Turesky Modification of the Quigley-Hein Plaque Index (TQHPPI) at baseline, Week 4, and Week 8. This index scores the amount of plaque on a 0-5 scale for each scorable tooth surface. A disclosing solution will be used to visualize the plaque before scoring.

### Dentin Hypersensitivity Assessment

Dentin hypersensitivity will be measured using two methods at baseline, Week 4, and Week 8:

- Schiff Cold Air Sensitivity Scale: This is a 0-3 categorical scale where the participant rates their level of sensitivity to a standardized blast of cold air.
- Visual Analog Scale (VAS) for Overall Sensitivity: Participants will rate their overall tooth sensitivity over the past week on a 100mm line, where 0 represents no sensitivity and 100 represents severe sensitivity.

## Safety Assessment

All adverse events (AEs) reported by the participants or observed by the investigators will be recorded throughout the study. The severity and relationship of the AEs to the study product will be assessed.

## Statistical Analysis

### General Principles

All statistical tests will be two-sided with a significance level of  $\alpha = 0.05$ . The primary analysis will be performed on the Intent-to-Treat (ITT) population, which includes all randomized participants who have received at least one dose of their assigned treatment. Missing data will be handled using multiple imputation.

### Analysis of Primary Endpoints

The primary efficacy endpoints are the change from baseline to Week 8 in:

- Mean Modified Gingival Index (MGI) score.
- Mean Turesky Modification of the Quigley-Hein Plaque Index (TQHPI) score.
- Mean Schiff Cold Air Sensitivity Scale score.
- Mean Visual Analog Scale (VAS) for overall sensitivity.

An Analysis of Covariance (ANCOVA) will be used to compare the change from baseline between the **Denoral** group and the control group for each primary endpoint. The model will include the treatment group as a factor and the baseline score as a covariate.

## Analysis of Secondary Endpoints

The incidence of adverse events will be summarized by treatment group and compared using Fisher's exact test.

## Data Presentation

All quantitative data will be summarized in clearly structured tables.

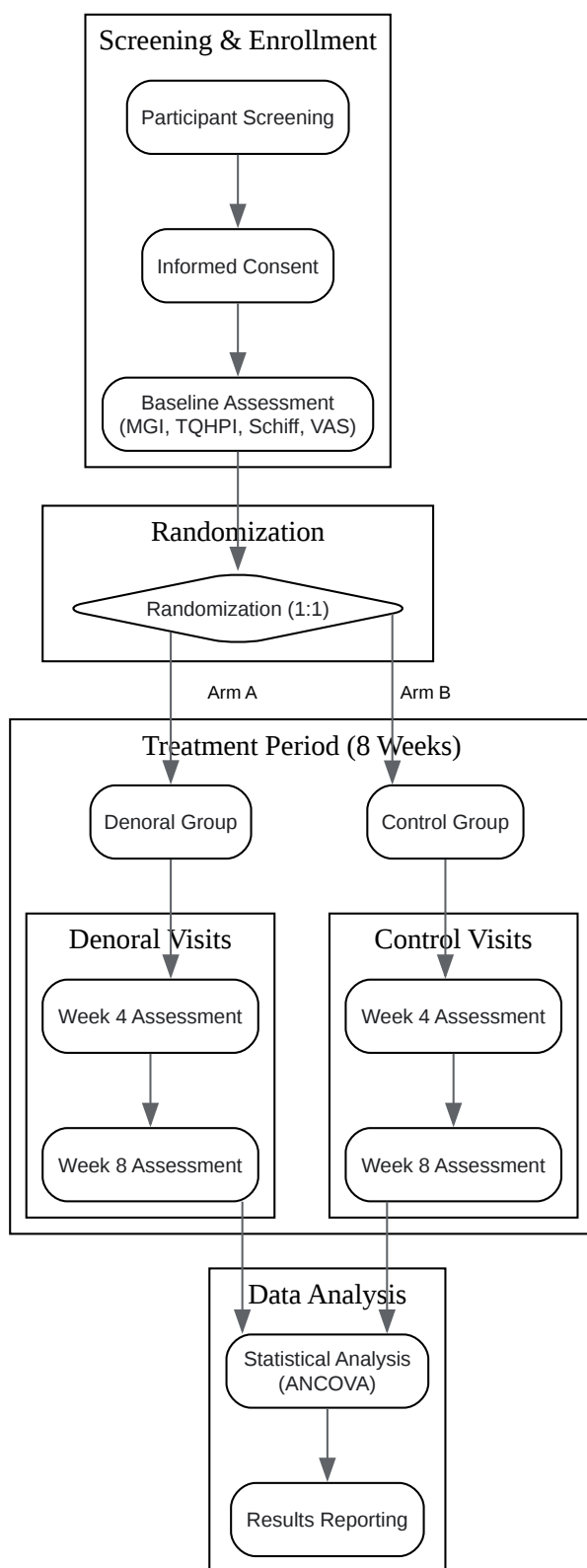
Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Denoral (N=100)	Control (N=100)	Total (N=200)
Age (Mean, SD)			
Gender (n, %)			
Race (n, %)			
Mean MGI (SD)			
Mean TQHPI (SD)			
Mean Schiff Score (SD)			
Mean VAS (SD)			

Table 2: Analysis of Primary Efficacy Endpoints at Week 8

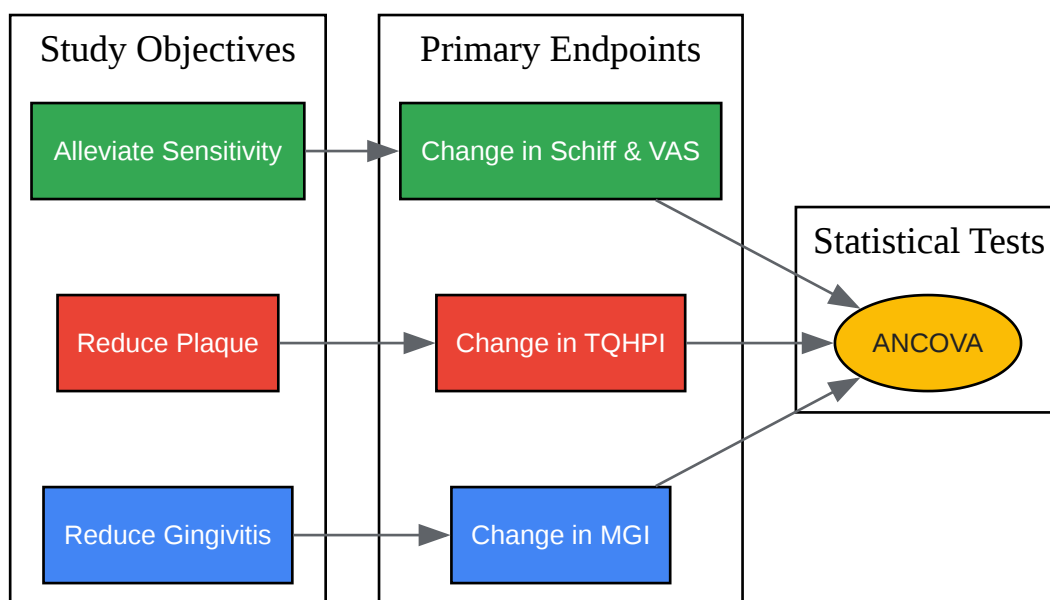
Endpoint	Denoral (N=100)	Control (N=100)	Difference (95% CI)	p-value
Change in MGI (Mean, SD)				
Change in TQHPI (Mean, SD)				
Change in Schiff Score (Mean, SD)				
Change in VAS (Mean, SD)				

## Visualizations



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Caption: Clinical trial workflow from screening to data analysis.



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